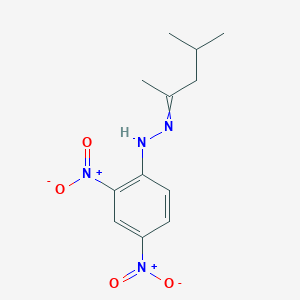

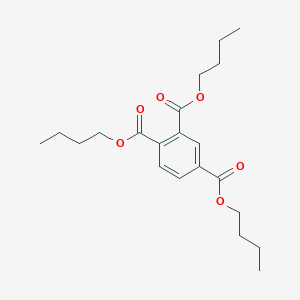

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用

Dyeing Performance on Polyester Fabrics

The compound 4-Hydroxymethyl-2-pyrazolin-5-one, closely related to the specified chemical, has been utilized in the synthesis of new azodisperse dyes, including 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one derivatives. These derivatives have shown promising results in dyeing polyester fabrics, highlighting the potential of pyrazolin-5-one derivatives in textile applications (Metwally, Khalifa, & Amer, 2008).

Antioxidant Activity

Some derivatives of 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one have been synthesized and evaluated for their antioxidant activity. These compounds, particularly thiazolyl–pyrazolone derivatives, showed significant potential in mitigating oxidative stress, which is a key factor in various chronic diseases (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Catalysis and Biological Activities

Pyrazolone derivatives have been identified for their broad spectrum of applications in catalysis, dye decolorization, and metallurgical extractions. Notably, their biological activities such as anti-inflammatory, analgesic, anticancer, and anti-tubercular functions are of paramount importance. The synthesis of trimeric pyrazolone compounds using a bio-catalytic pathway underscores the eco-friendly approach and their promising antioxidant properties in physiological environments (Jain, Yadav, & Malhotra, 2021).

Antimicrobial and Antimalarial Activities

Derivatives of pyrazolone, specifically 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones, have been synthesized and screened for their antimicrobial and antimalarial activities. These compounds showed potent antimalarial activity, indicating their potential as lead compounds in the development of new antimalarial agents (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

Neuroprotection

Edaravone, a derivative of pyrazolone, has been explored for its neuroprotective effects against retinal damage. As a free radical scavenger, it shows significant promise in treating retinal diseases by reducing oxidative stress-induced cell death (Inokuchi et al., 2009).

作用機序

Target of Action

It’s structurally similar to fenquinotrione, a herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (hppd) activity . HPPD is a key enzyme in the tyrosine catabolism pathway, which is crucial for the biosynthesis of plastoquinone and tocopherols, compounds essential for photosynthesis and growth in plants .

Mode of Action

Fenquinotrione, a structurally similar compound, inhibits hppd by forming a bidentate interaction with fe(ii) at the active site . It’s plausible that 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one might have a similar interaction with its target.

Biochemical Pathways

Inhibition of hppd by similar compounds leads to a deficiency in plastoquinone and tocopherols, disrupting photosynthesis and plant growth .

Pharmacokinetics

The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations . This suggests that the compound is rapidly distributed in the body with an absolute bioavailability of 34.5% .

Result of Action

The inhibition of hppd by similar compounds leads to a disruption in photosynthesis and plant growth .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

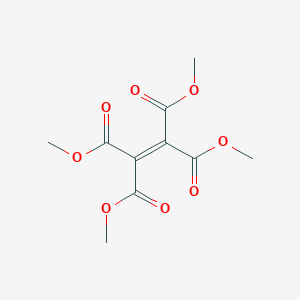

4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOONTISHAAFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436541 |

Source

|

| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |

CAS RN |

10223-33-3 |

Source

|

| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)